molecular formula C8H6ClNO B1602500 2-Chloro-3-methoxybenzonitrile CAS No. 853331-52-9

2-Chloro-3-methoxybenzonitrile

Cat. No. B1602500
M. Wt: 167.59 g/mol
InChI Key: QZCKPEQQNFBXHZ-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxybenzonitrile, also known as 2-Chloro-m-anisonitrile, is a chemical compound with the linear formula H3COC6H3(Cl)CN . It has a molecular weight of 167.59 .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-methoxybenzonitrile has been studied using computational methods . The equilibrium geometry, frequency vibrational assignments, IR activities, and Raman intensities were determined using the B3LYP method .

Scientific Research Applications

  • Organic Synthesis

    • Summary of Application : 2-Chloro-3-methoxybenzonitrile is used as a building block in organic synthesis . It’s an organic compound with the molecular formula H3COC6H3(Cl)CN and a molecular weight of 167.59 .
  • Vibrational, Electrical, and Optical Studies

    • Summary of Application : 2-Chloro-3-methoxybenzonitrile has been studied using computational methods for its structural, vibrational, electrical, and optical properties .
  • Material for Organic Pigments
    • Summary of Application : 3-Methoxybenzonitrile, a compound similar to 2-Chloro-3-methoxybenzonitrile, has been used in the synthesis of new organic pigments .
  • Material Specification and Quality Testing
    • Summary of Application : 2-Chloro-3-methoxybenzonitrile is a product available from chemical suppliers like Sigma-Aldrich . It is used in various applications that require its specific chemical properties.
    • Methods of Application : The compound is typically provided as a white to yellow powder or crystals . .
    • . The infrared spectrum of the compound is also used to confirm its structure .

Safety And Hazards

2-Chloro-3-methoxybenzonitrile is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . It is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this compound .

properties

IUPAC Name

2-chloro-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCKPEQQNFBXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584733
Record name 2-Chloro-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methoxybenzonitrile

CAS RN

853331-52-9
Record name 2-Chloro-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-methoxybenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Ajaypraveenkumar - Journal of Chemical and Pharmaceutical …, 2017 - researchgate.net
… Consequently meticulous investigations of structural properties and vibrational spectral psychiatry of the 2-Chloro-3-Methoxybenzonitrile (2C3MOBN) molecule are accepted out in the …
Number of citations: 7 www.researchgate.net
NYS Suni, LG Prasad, CB Malar… - Materials Today …, 2021 - Elsevier
Optimized molecular geometry, occupied maximum molecular orbital energy, mulliken atomic charges, unoccupied lowest molecular orbital energy, molecular electrostatic potential, …
Number of citations: 2 www.sciencedirect.com
JL Bolliger, CM Frech - Tetrahedron, 2009 - Elsevier
… In contrast to 2,6-alkylated aryl halides, which are inert toward transition metal-free amination, 22 high conversions were observed with 2-chloro-3-methoxybenzonitrile (Table 4, entries …
Number of citations: 68 www.sciencedirect.com
OY Yuen, CM So, HW Man… - Chemistry–A European …, 2016 - Wiley Online Library
… The sterically congested 9-chloroanthracene and functionalized 2-chloro-3-methoxybenzonitrile were also feasible coupling partners (entries 7–8). It is worth noting that the Hiyama …
A Ajaypraveenkumar, RG Raman - J. Chem. Pharm. Sci., 2017 - pdfs.semanticscholar.org
The experimental and theoretical studies of 4-Bromo-3-methylbenzonitrile (4B3MBN) were inspected for electronic structure, vibrational and other properties by Density Functional …
Number of citations: 8 pdfs.semanticscholar.org
AA Praveenkumar, AS Subala, KV Anand… - Materials Today …, 2021 - Elsevier
4-(4-n-hexyloxyphenyl) − 2-methyl-3-butyn-2-ol compound incorporated by O-Alkylation of 4-iodophenol with 1-bromohexane under essential condition furnish the ether followed by …
Number of citations: 2 www.sciencedirect.com
W Emori, H Louis, SA Adalikwu… - Polycyclic Aromatic …, 2023 - Taylor & Francis
Tetrahydropalmatine have been experimentally reported to have promising biological applications, although detailed theoretical investigation on its structural activities regarding its …
Number of citations: 40 www.tandfonline.com
AAP Kumar - irjmets.com
… Vibrational Frequencies, NBO Analysis, NLO Properties, UVVisible and Homo-Lumo Analysis of 2-Chloro-3-Methoxybenzonitrile with Experimental (FT-IR and FTRaman) Techniques …
Number of citations: 0 www.irjmets.com
NFF Frederic, DA Dhas, IH Joe, B Gunasekaran… - Journal of Molecular …, 2023 - Elsevier
A novel crystal melaminium cyanoacetate (MLCA) has been synthesized and described in virtue of single crystal x-ray diffraction and UV-Vis, FT-IR, FT-Raman. All theoretical …
Number of citations: 1 www.sciencedirect.com
APK Arockiasamy - Asia-Africa Journal of Recent Scientific …, 2021 - journals.iapaar.com
… Vibrational Frequencies, NBO Analysis, NLO Properties, UV-Visible and Homo-Lumo Analysis of 2-Chloro-3-Methoxybenzonitrile with Experimental (FT-IR and FT-Raman) Techniques …
Number of citations: 0 journals.iapaar.com

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